molecular formula C30H50O2 B154736 Allobetulin CAS No. 1617-72-7

Allobetulin

Cat. No.: B154736
CAS No.: 1617-72-7
M. Wt: 442.7 g/mol
InChI Key: BZNIIOGSANMIET-HWNNWUPFSA-N
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Description

Allobetulin is a pentacyclic triterpenoid derived from betulin, a naturally occurring compound found in the bark of birch trees. It is known for its unique structure, which includes a five-membered ring system that undergoes rearrangement under acidic conditions to form a six-membered ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allobetulin is typically synthesized from betulin through the Wagner–Meerwein rearrangement. This process involves the use of various acidic catalysts such as sulfuric acid in acetic acid, hydrogen chloride solution in ethanol, trifluoroacetic acid, or p-toluenesulfonic acid in chloroform . The reaction is carried out in boiling dichloromethane for 0.5 to 6 hours, yielding this compound in high purity (91-99% yield) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-supported acid catalysts, such as silica gel with p-toluenesulfonic acid, sulfuric acid, iron (III) nitrate, or iron (III) chloride, is common. These reactions are conducted under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Allobetulin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include allobetulone, various this compound derivatives, and functionalized triterpenoids .

Mechanism of Action

Allobetulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by regulating the expression levels of proteins such as Bax and Bcl-2. Additionally, it modulates autophagy by influencing the levels of LC3 protein . These actions result in antiproliferative effects and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

This compound’s unique structure and diverse range of applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNIIOGSANMIET-HWNNWUPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-72-7
Record name Allobetulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allobetulinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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